1,2-Dilauroyl-sn-glycero-3-phosphoglycerol (DLPG) is a fully saturated, short-chain (12:0/12:0) anionic phospholipid widely utilized in the formulation of liposomes, micelles, and lipid nanoparticles (LNPs). Characterized by its 12-carbon lauric acid tails and a negatively charged phosphoglycerol headgroup, DLPG exhibits exceptional surfactant properties and a highly accessible main phase transition temperature (Tm) of approximately -3 °C . Unlike longer-chain saturated phosphatidylglycerols, DLPG exists in a fluid, liquid-crystalline phase at room and physiological temperatures. This intrinsic fluidity, combined with the chemical stability of its fully saturated aliphatic chains, makes DLPG a critical procurement choice for formulating thermosensitive active pharmaceutical ingredients (APIs) and engineering highly curved artificial membranes without the need for elevated processing temperatures.
Substituting DLPG with common in-class alternatives like DPPG (16:0) or POPG (16:0/18:1) introduces severe processability and stability trade-offs. If a manufacturer substitutes DLPG with DPPG to maintain acyl chain saturation, the formulation process must be heated above DPPG’s phase transition temperature of 41 °C, which can degrade heat-labile payloads such as mRNA, proteins, or volatile compounds . Conversely, substituting DLPG with POPG achieves room-temperature fluidity (Tm = -2 °C) but introduces an unsaturated oleoyl chain, significantly increasing the risk of lipid peroxidation and reducing the shelf-life of the final LNP product [1]. DLPG is uniquely positioned as it provides the oxidative resilience of a fully saturated lipid while maintaining the low-temperature processability of an unsaturated lipid, making it non-interchangeable for temperature-sensitive, long-shelf-life formulations.
Differential scanning calorimetry (DSC) and vibrating tube densitometry demonstrate that the acyl chain length of saturated PGs strictly dictates their gel-to-liquid crystalline transition temperature. DLPG (12:0) exhibits a Tm of -3 °C, whereas its longer-chain homologues DMPG (14:0), DPPG (16:0), and DSPG (18:0) exhibit Tm values of 23 °C, 41 °C, and 55 °C, respectively . Consequently, at a standard processing temperature of 20–25 °C, DLPG is fully fluid, whereas DPPG and DSPG remain in a rigid gel phase.
| Evidence Dimension | Main gel-to-liquid crystalline phase transition temperature (Tm) |
| Target Compound Data | DLPG: -3 °C |
| Comparator Or Baseline | DPPG: 41 °C; DSPG: 55 °C |
| Quantified Difference | DLPG transitions to a fluid phase at temperatures 44 °C lower than DPPG and 58 °C lower than DSPG. |
| Conditions | Aqueous lipid dispersions analyzed via DSC and densitometry. |
Procuring DLPG allows for the extrusion and formulation of liposomes at room temperature, which is essential for preserving the integrity of heat-sensitive biological payloads.
Achieving membrane fluidity at room temperature typically requires unsaturated lipids, which are prone to oxidative degradation. DLPG provides a rare circumvention of this rule. While POPG (16:0/18:1) achieves a Tm of -2 °C through a single double bond, DLPG achieves a nearly identical Tm of -3 °C entirely through its short 12:0 saturated chains. Because DLPG lacks the allylic hydrogens present in POPG, it is fundamentally resistant to the lipid peroxidation pathways that degrade unsaturated liposomes during long-term storage [1].
| Evidence Dimension | Structural basis for room-temperature fluidity |
| Target Compound Data | DLPG: 0 double bonds (Tm = -3 °C) |
| Comparator Or Baseline | POPG: 1 double bond (Tm = -2 °C) |
| Quantified Difference | DLPG matches the fluidity of POPG (ΔTm = 1 °C) without the oxidative vulnerability of unsaturation. |
| Conditions | Comparison of commercially available low-Tm phosphatidylglycerols. |
DLPG is the optimal procurement choice for liposomal formulations requiring both room-temperature manufacturing (fluidity) and extended shelf-life (oxidative stability).
The shorter hydrophobic tail of DLPG alters its packing parameter, enhancing its surfactant properties compared to longer-chain PGs. Co-incubation studies with membrane-active proteins demonstrate that 12:0 anionic lipids significantly lower the energetic barrier for membrane remodeling. While 14:0 (DMPG) and 16:0 (DPPG) lipids prefer stable lamellar bilayer structures, the introduction of DLPG rapidly converts spherical liposomes into highly curved morphologies, including tubules and cylindrical micelles [1].
| Evidence Dimension | Propensity for membrane remodeling and high-curvature structure formation |
| Target Compound Data | DLPG (12:0): Readily forms highly curved micelles and tubules |
| Comparator Or Baseline | DPPG (16:0): Strongly favors stable, low-curvature lamellar bilayers |
| Quantified Difference | Decreasing acyl chain length to 12:0 significantly lowers the energetic barrier for membrane remodeling compared to 16:0 lipids. |
| Conditions | Model membrane systems incubated with membrane-remodeling proteins at physiological pH. |
DLPG should be selected over DPPG when the formulation goal is to create ultra-small lipid nanoparticles, micelles, or highly curved delivery vehicles.
Because DLPG is fluid at room temperature, it is the premier anionic lipid for encapsulating heat-labile mRNA, peptides, and volatile small molecules that would degrade at the 40–60 °C temperatures required to extrude DPPG or DSPG.
DLPG is ideal for commercial LNP products requiring extended storage. It replaces unsaturated lipids like POPG, providing the same low-temperature processability while eliminating the risk of double-bond oxidation.
Leveraging its excellent surfactant properties and short 12:0 chains, DLPG is highly suited for engineering highly curved cylindrical micelles and ultra-small lipid nanoparticles that cannot be easily formed using rigid, longer-chain lipids [1].